Stannous methane sulfonate

Description

Contextual Significance of Stannous Methanesulfonate (B1217627) in Modern Chemical Research

The significance of stannous methanesulfonate in modern chemistry is primarily centered on its applications in electroplating and catalysis.

In the electroplating industry, stannous methanesulfonate is a key component in electrolyte solutions for depositing tin coatings. guidechem.comchemicalbook.com These coatings are crucial in the electronics, automotive, and aerospace industries for enhancing conductivity, corrosion resistance, and solderability on various substrates. chemicalbook.comaquabond.ca In electronics, it is used to create conductive layers on printed circuit boards (PCBs) and electrical connectors, ensuring reliable electrical connections. chemicalbook.comaquabond.ca The automotive sector utilizes it for plating engine and fuel system components, which improves their durability and resistance to wear. chemicalbook.comaquabond.ca Similarly, the aerospace industry applies it to components like avionic and radar systems for protection and performance longevity. chemicalbook.comaquabond.ca Methanesulfonic acid-based electrolytes containing stannous methanesulfonate are often favored over traditional fluoroborate and sulfate (B86663) systems because they are less corrosive, less prone to the oxidation of Sn(II) to Sn(IV), and considered more environmentally friendly. google.comgoogle.com They also allow for high-speed deposition, which increases productivity, particularly in reel-to-reel applications. chemicalbook.comchemicalbook.comfishersci.ca

As a catalyst, stannous methanesulfonate functions as a versatile Lewis acid in organic synthesis. guidechem.comlookchem.com It is effective in promoting a wide range of reactions, including esterifications, alkylations, and condensations. zxchem.comzxchem.com This catalytic activity is instrumental in the production of fine chemicals, fragrances, polymers, agrochemicals, and pharmaceuticals. zxchem.comzxchem.com Its water solubility and high thermal stability make it a useful catalyst, particularly in high-temperature reactions. chemicalbook.com

Table 2: Key Research Applications of Stannous Methanesulfonate

| Application Area | Specific Use | Industry Relevance | Source(s) |

|---|---|---|---|

| Electroplating | Source of tin ions for metal deposition | Electronics, Automotive, Aerospace | chemicalbook.comguidechem.comaquabond.cainnochemcorp.com |

| Catalysis | Lewis acid catalyst for organic reactions | Pharmaceuticals, Agrochemicals, Polymers, Fine Chemicals | lookchem.comzxchem.comzxchem.com |

| Organic Synthesis | Reducing agent and reaction facilitator | Chemical Manufacturing | guidechem.comlookchem.comchemicalbook.com |

Evolution of Research Perspectives on Stannous Methanesulfonate

Research interest in stannous methanesulfonate has evolved from foundational synthesis and characterization to optimizing its performance in sophisticated applications.

Early synthesis methods involved the direct reaction of metallic tin with methanesulfonic acid. google.com This process was often slow, required high reflux temperatures (up to 140°C), consumed significant energy, and resulted in a low-purity product. chemicalbook.comgoogle.com An alternative method using stannous chloride introduced chloride ion impurities that were difficult to remove and detrimental to plating applications. chemicalbook.com

A significant advancement in its production has been the development of electrolytic synthesis. google.com This method, which uses a tin anode in a methanesulfonic acid electrolyte, is faster, offers better control over the reaction, and produces a higher purity aqueous solution with a simpler aftertreatment process. google.comscientific.net Research using uniform design methodologies has been employed to optimize electrolytic synthesis conditions, identifying current density and electrolyte concentration as the most influential factors. scientific.net

The focus of research has also shifted from its role as a simple electrolyte salt to a more complex understanding of the entire plating bath system. Modern investigations concentrate on the influence of various organic additives, such as hydroquinone (B1673460), catechol, and ascorbic acid, which act as stabilizers or antioxidants. jlu.edu.cn These additives are critical for preventing the oxidation of unstable stannous ions (Sn²⁺) to stannic ions (Sn⁴⁺), a reaction that leads to sludge formation and depletes the electrolyte. researchgate.netsterc.org Studies have explored the relationship between the electrochemical activity of these stabilizers and the stability of the plating bath. jlu.edu.cn Further research has delved into using stannous methanesulfonate in non-aqueous ionic liquid electrolytes to circumvent issues like hydrogen evolution that occur in aqueous systems. researchgate.net

Scope and Academic Relevance of Stannous Methanesulfonate Investigations

The study of stannous methanesulfonate is an interdisciplinary endeavor, drawing interest from electrochemistry, materials science, and organic chemistry. lookchem.comresearchgate.netresearchgate.net Its academic relevance is rooted in its utility as a model compound for investigating fundamental chemical processes and developing more sustainable industrial technologies.

Academic investigations frequently employ techniques like cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy to study the kinetics of tin deposition, the electrochemical behavior of the compound, and the influence of various additives on the process. jlu.edu.cnresearchgate.netresearchgate.net Research has focused on understanding how additives control the microstructure of the deposited tin films, which is crucial for applications in microelectronics and as corrosion-resistant coatings. researchgate.net

The compound is also central to research on creating specialized electrolyte formulations, such as solutions with an elevated pH (e.g., 1.50 to 2.20) for use with specialty membranes in electroplating. google.com The drive for environmentally benign processes has positioned stannous methanesulfonate as a key alternative to older, more hazardous plating chemistries, making its study highly relevant for green chemistry initiatives. chemicalbook.comgoogle.comdatainsightsmarket.com The growing demand for electronics is a major driver for continued research and development in this area. datainsightsmarket.com

Structure

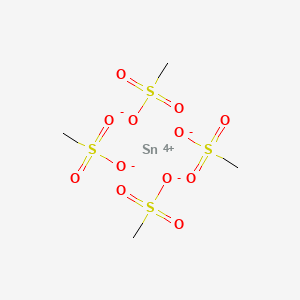

3D Structure of Parent

Properties

Molecular Formula |

C4H12O12S4Sn |

|---|---|

Molecular Weight |

499.1 g/mol |

IUPAC Name |

methanesulfonate;tin(4+) |

InChI |

InChI=1S/4CH4O3S.Sn/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |

InChI Key |

AICMYQIGFPHNCY-UHFFFAOYSA-J |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+4] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for Stannous Methanesulfonate

Conventional Chemical Synthesis Routes for Stannous Methanesulfonate (B1217627)

Conventional chemical synthesis of stannous methanesulfonate typically involves the reaction of a tin source with methanesulfonic acid or its derivatives. These methods are often straightforward in principle but can present challenges related to reaction rates, purity of the final product, and energy consumption.

The direct reaction between metallic tin and methanesulfonic acid represents a fundamental approach to the synthesis of stannous methanesulfonate. google.com However, this reaction is inherently slow under standard conditions. chemicalbook.comgoogle.com To achieve a practical reaction rate, the process requires elevated temperatures, typically involving the refluxing of methanesulfonic acid at temperatures exceeding 140°C. chemicalbook.comgoogle.com

This high-temperature requirement leads to significant energy consumption. google.com Furthermore, the resulting product from this direct reaction is often of low purity, necessitating subsequent purification steps. chemicalbook.comgoogle.com The crude stannous methanesulfonate product typically requires washing with solvents such as ethanol and ether to remove impurities. chemicalbook.comgoogle.com

| Parameter | Value | Reference |

| Reactants | Metallic Tin, Methanesulfonic Acid | google.com |

| Temperature | > 140°C (Reflux) | chemicalbook.comgoogle.com |

| Reaction Speed | Slow | chemicalbook.comgoogle.com |

| Product Purity | Low (Crude) | chemicalbook.comgoogle.com |

| Post-treatment | Washing with ethanol and ether | chemicalbook.comgoogle.com |

To circumvent the slow reaction rate of metallic tin, stannous chloride is often employed as a precursor. chemicalbook.com The reaction of stannous chloride with methanesulfonic acid can be carried out at temperatures between 110-130°C, leading to the formation of stannous methanesulfonate crystals upon cooling, crystallization, filtration, and washing. chemicalbook.com

A significant drawback of this method is the potential for chloride ion contamination in the final product. chemicalbook.com The presence of residual chloride is undesirable for electroplating applications. chemicalbook.com Extensive washing to remove the chloride ions can lead to oxidation of the product, affecting its appearance and performance. chemicalbook.com

An alternative approach involves dissolving metallic tin or stannous oxide in hydrochloric acid to prepare an aqueous solution of stannous chloride. patsnap.com Subsequently, methanesulfonyl chloride is hydrolyzed in this solution to produce stannous methanesulfonate. patsnap.com This process also requires a step to remove the resulting chlorine ions, typically through reduced pressure distillation. patsnap.com

| Reactant 1 | Reactant 2 | Temperature | Key Challenge | Reference |

| Stannous Chloride | Methanesulfonic Acid | 110-130°C | Chloride ion contamination | chemicalbook.com |

| Stannous Chloride (from Sn or SnO + HCl) | Methanesulfonyl Chloride | 70-80°C (hydrolysis), 90-120°C (distillation) | Removal of chlorine ions | patsnap.com |

Stannous oxide serves as another viable starting material for the synthesis of stannous methanesulfonate. justia.com The reaction involves dissolving stannous oxide in an aqueous solution of methanesulfonic acid. justia.com The stoichiometry of this acid-base reaction is a critical parameter to control, with the molar ratio of methanesulfonic acid to stannous oxide influencing the final concentration of tin ions in the solution. justia.com

The reaction proceeds as follows: SnO + 2CH₃SO₃H → Sn(CH₃SO₃)₂ + H₂O justia.comgoogle.com

To achieve a high concentration of tin ions, the molar ratio of methanesulfonic acid (B) to stannous oxide (A), expressed as B/2A, is ideally maintained in the range of 1.0 to 1.4. justia.com The dissolution can be carried out at temperatures ranging from 10 to 80°C. justia.comgoogle.com This method can produce a high-purity stannous methanesulfonate solution. google.com

| Parameter | Description | Reference |

| Reactants | Stannous Oxide, Methanesulfonic Acid | justia.com |

| Molar Ratio (B/2A) | 1.0 to 1.4 for high tin ion concentration | justia.com |

| Temperature Range | 10 - 80°C | justia.comgoogle.com |

| Product Form | Aqueous solution | justia.com |

Electrochemical Synthesis of Stannous Methanesulfonate

Electrochemical methods offer a more controlled and often more efficient route to synthesizing stannous methanesulfonate, yielding a product with higher purity compared to some conventional chemical methods. google.com

The electrochemical synthesis of stannous methanesulfonate is achieved through the anodic dissolution of tin in a methanesulfonic acid electrolyte. google.comresearchgate.net In this process, a solid tin electrode serves as the anode, and a suitable material like graphite (B72142) can be used as the cathode. researchgate.net The electrolytic cell is typically divided by an ion-exchange membrane to separate the anolyte and catholyte compartments. google.com

As an electric current is passed through the cell, the tin anode dissolves, forming stannous ions (Sn²⁺) which then combine with the methanesulfonate anions in the electrolyte to form stannous methanesulfonate. google.comgoogleapis.com This method allows for the direct production of a stannous methanesulfonate aqueous solution. google.com The key advantages of this technique include a simpler process, faster reaction rates, and a purer product that does not require extensive post-synthesis purification. google.com

The efficiency and outcome of the electrolytic synthesis of stannous methanesulfonate are dependent on several key parameters. The optimization of these parameters is crucial for maximizing the conversion rate and product quality. The primary factors influencing the synthesis include current density, electrolyte concentration, stirring speed, and reaction temperature. researchgate.net

Studies have shown that the degree of influence of these factors follows the order: current density > electrolyte concentration > stirring speed > reaction temperature. researchgate.net By carefully controlling these parameters, a conversion rate of 97% can be achieved under optimal conditions. researchgate.net For instance, one patented method specifies a current density range of 10-800 A/m² and an electrolyte temperature of 0-60°C. google.com

| Parameter | Influence | Optimal Conditions/Ranges (Examples) | Reference |

| Current Density | Most significant | 10-800 A/m² | researchgate.netgoogle.com |

| Electrolyte Concentration | Significant | - | researchgate.net |

| Stirring Speed | Moderate | - | researchgate.net |

| Reaction Temperature | Least significant | 0-60°C | researchgate.netgoogle.com |

Strategies for Purity Enhancement and Impurity Control in Stannous Methanesulfonate Production

The production of high-purity stannous methanesulfonate is critical for its primary applications, particularly in the electroplating industry, where contaminants can adversely affect the quality and performance of the final tin coating. Effective strategies for purification and impurity management are therefore essential components of the manufacturing process.

The final purity of stannous methanesulfonate is achieved through several key methodologies aimed at removing unreacted precursors, byproducts, and other contaminants. The choice of method depends on whether the final product is a solid crystalline salt or an aqueous solution.

Recrystallization is a primary technique for purifying solid stannous methanesulfonate. This process is particularly useful when the synthesis route might leave residual reactants, such as an excess of methanesulfonic acid rsc.org. The crude stannous methanesulfonate salt is dissolved in a suitable solvent, typically water, and then allowed to crystallize under controlled cooling conditions chemicalbook.com. The crystalline structure forms, excluding impurities which remain in the mother liquor. The resulting crystals are then separated via filtration and washed. For enhanced purity, washing is often performed with a volatile polar organic solvent, such as ethanol or isopropanol, which can effectively remove residual acid and water before the final product is dried rsc.org.

Filtration and Concentration are key steps, especially following synthesis via electrolytic methods. After the electrochemical reaction, the resulting anolyte, which contains the stannous methanesulfonate solution, is filtered to remove any solid foreign materials google.com. This solution can then be concentrated, for instance through vacuum evaporation, to achieve the desired concentration for liquid product formulations or to induce crystallization for producing the solid salt google.com.

While distillation is a common purification technique in chemical synthesis, it is not directly applied to the non-volatile stannous methanesulfonate salt itself. However, it plays a crucial role in ensuring the purity of the raw materials, such as methanesulfonic acid (MSA) rsc.org. Distillation is also employed in alternative synthesis pathways, for example, to remove hydrochloric acid when the salt is produced from a metal chloride and MSA rsc.org.

The table below summarizes the primary purification methodologies.

Table 1: Purification Methodologies for Stannous Methanesulfonate| Methodology | Description | Purpose |

|---|---|---|

| Recrystallization | Dissolving the crude solid in a solvent (e.g., water) and allowing it to re-form as crystals upon cooling. | To separate the stannous methanesulfonate salt from soluble impurities left in the mother liquor. |

| Washing | Rinsing the filtered crystals, often with volatile organic solvents like ethanol or isopropanol. | To remove residual acids and other surface impurities from the final crystalline product. |

| Filtration | Passing the product solution through a filter medium. | To remove insoluble particulate matter and foreign materials from the stannous methanesulfonate solution. |

| Concentration | Removing solvent (e.g., water) from the solution, often under vacuum. | To increase the product concentration in aqueous solutions or to initiate crystallization of the solid salt. |

Trace anionic impurities, particularly chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻), are of significant concern in stannous methanesulfonate solutions used for electroplating. These ions can compromise the stability of the plating bath and the quality of the tin deposit.

Chloride impurities are a common issue when stannous chloride is used as a raw material in the synthesis process. The reaction of stannous chloride with methanesulfonic acid can result in the co-existence of hydrochloric acid with the final product, leading to chloride ion contamination that is difficult to remove completely chemicalbook.com. Excessive washing to remove the chloride can increase the risk of product oxidation chemicalbook.com. An alternative synthesis involving the reaction of a metal chloride with MSA also presents the challenge of completely removing the resulting hydrochloric acid rsc.org.

Sulfate impurities typically originate from the raw materials, specifically the methanesulfonic acid precursor. The purity of the MSA is therefore critical. Modern industrial processes can produce highly pure MSA with sulfate levels below 20 ppm rsc.org.

The most effective strategy for managing these anionic impurities is to control them at the source. This involves two primary approaches:

Selection of High-Purity Raw Materials: Utilizing high-purity tin metal (≥99% wt) and methanesulfonic acid with very low levels of chloride and sulfate is fundamental rsc.orggoogle.com.

Choice of Synthesis Pathway: Employing synthesis methods that inherently avoid the introduction of these impurities is preferred. The direct electrolytic method, where high-purity solid tin is anodically dissolved in a methanesulfonic acid electrolyte, is highlighted as a superior process. This method avoids the use of chloride-containing precursors, resulting in a product with significantly lower impurity content that often does not require further complex purification steps google.com.

The table below outlines the sources and management strategies for common anionic impurities.

Table 2: Management of Trace Anionic Impurities| Impurity | Primary Source(s) | Management & Control Strategies |

|---|---|---|

| Chloride (Cl⁻) | - Use of stannous chloride as a precursor. - Impure methanesulfonic acid. | - Avoid synthesis routes involving chloride-based reactants. - Employ electrolytic synthesis with pure tin and MSA. - Use high-purity raw materials. |

| Sulfate (SO₄²⁻) | - Impurities within the methanesulfonic acid raw material. | - Source high-purity methanesulfonic acid with certified low sulfate content. |

Sustainable and Resource-Efficient Approaches in Stannous Methanesulfonate Synthesis

Modern chemical manufacturing places a strong emphasis on sustainability, focusing on processes that are environmentally benign, energy-efficient, and generate minimal waste. In the context of stannous methanesulfonate synthesis, certain methodologies align better with these green chemistry principles.

The electrolytic synthesis of stannous methanesulfonate represents a significant advancement in sustainable production. This method involves the direct anodic dissolution of pure tin metal in a methanesulfonic acid electrolyte google.com. Compared to traditional chemical synthesis routes, which may require high temperatures and produce more byproducts, the electrolytic process offers several resource-efficient advantages:

Lower Energy Consumption: Some conventional methods require reaction temperatures exceeding 140°C to react metallic tin with MSA, leading to high energy consumption chemicalbook.com. The electrolytic process can operate under more moderate conditions.

High Purity and Reduced Waste: The process can directly yield a high-purity stannous methanesulfonate solution, which minimizes the need for extensive downstream purification steps that consume additional energy and materials google.com.

Simplified Process: The electrolytic method is often simpler, with faster and more easily controlled reactions, leading to shorter production cycles google.com.

By directly converting pure raw materials into the final product with high efficiency, the electrolytic approach reduces the generation of waste streams and avoids the use of problematic reagents like chlorides.

Potential waste streams in stannous methanesulfonate production could include spent solutions, filter cakes containing impurities, and rinse water from purification steps. A conceptual approach to managing these streams in line with circular economy principles would involve:

Recycling of Byproducts: In many chemical processes, byproducts from filtration, distillation, and reaction steps are recycled back into other stages of the system kochmodular.com. For instance, if unreacted methanesulfonic acid is present in a waste stream, it could potentially be recovered and reused as a raw material.

Metal Recovery: Waste streams containing tin compounds could be treated to recover the tin. The recovered tin could then be reprocessed and potentially used as a feedstock, for example, by being converted back into high-purity tin metal for the electrolytic process. Tin oxide (SnO) materials, for instance, have applications as adsorbents and catalysts in industrial wastewater treatment, suggesting pathways for converting tin-containing waste into functional materials researchgate.net.

Solvent Recovery: Organic solvents used for washing and purifying the final product can be recovered through distillation and reused in the process, reducing the need for new solvent synthesis and minimizing waste emissions strategicallies.co.uk.

Adopting such strategies aligns with the broader goal of the chemical industry to transition from a linear "take-make-dispose" model to a more sustainable, circular one that treats waste as a resource griffith.edu.au.

Fundamental Electrochemical Behavior and Reaction Mechanisms of Stannous Methanesulfonate

Redox Chemistry of Tin(II) and Tin(IV) Species in Methanesulfonate (B1217627) Electrolytes

The electrochemical behavior of stannous methanesulfonate is fundamentally governed by the redox chemistry between its divalent (Sn(II)) and tetravalent (Sn(IV)) oxidation states. In methanesulfonate electrolytes, which are favored for their high conductivity and the solubility of tin salts, the stability of Sn(II) is a critical factor. sterc.orguniversiteitleiden.nl The unwanted oxidation of Sn(II) to Sn(IV) can lead to the formation of insoluble stannic sludge, which can negatively impact the quality of electrodeposited tin coatings. sterc.org

Kinetics and Thermodynamics of Sn(II) Oxidation to Sn(IV)

The introduction of antioxidants, such as hydroquinone (B1673460), is a common practice to control the kinetics of Sn(IV) formation. sterc.orgresearchgate.netresearchgate.net These compounds preferentially oxidize over stannous tin, effectively inhibiting the generation of Sn(IV). sterc.org The effectiveness of antioxidants is crucial in maintaining the stability of the electrolyte. researchgate.net

The following table summarizes the change in Sn(II) concentration over time in the presence and absence of trace chloride ions, demonstrating the inherent instability of Sn(II) and the minor influence of chloride on its oxidation rate in this specific study.

| Chloride Concentration (mg/L) | Initial Sn(II) Concentration (g/L) | Final Sn(II) Concentration (g/L) | Percentage Loss of Sn(II) |

|---|---|---|---|

| 0 | 30 | ~25.5 | ~15% |

| 10 - 100 | 30 | ~27 - ~28.2 | ~6% - 10% |

Data derived from a study by Martyak and Seefeldt (2004). sterc.org

Speciation of Tin(II) in Aqueous Methanesulfonate Solutions

In aqueous methanesulfonate solutions, tin(II) ions are believed to form complexes with the methanesulfonate anions. universiteitleiden.nlresearchgate.net This complex formation is suggested to be the reason for the slower kinetics of tin electrodeposition from methanesulfonate electrolytes compared to sulfate-based electrolytes. universiteitleiden.nlresearchgate.net The exact nature and stability of these Sn-methanesulfonate complexes are areas of ongoing research. The speciation of tin(II) is also influenced by the pH of the solution, with the potential for the formation of various hydroxo complexes in less acidic conditions. libretexts.org In acidic solutions, necessary to prevent the hydrolysis of tin salts, the predominant species are likely solvated tin(II) ions and their methanesulfonate complexes. libretexts.org

Mechanisms of Tin Electrodeposition from Stannous Methanesulfonate Solutions

The electrodeposition of tin from stannous methanesulfonate solutions is a complex process involving several stages, from the initial formation of nuclei on the substrate to the subsequent growth of the tin deposit.

Nucleation and Growth Phenomena in Tin Electrodeposition

The initial stage of tin electrodeposition on a foreign substrate, such as glassy carbon or copper, typically follows a three-dimensional instantaneous nucleation mechanism. mdpi.comresearchgate.net This means that a fixed number of nuclei are formed almost simultaneously on the electrode surface upon the application of a sufficiently negative potential. As the deposition continues, the growth of these nuclei is generally controlled by the diffusion of Sn(II) ions from the bulk solution to the electrode surface. mdpi.comresearchgate.netresearchgate.net The morphology of the resulting tin deposit is highly dependent on the applied potential or current density. researchgate.net At lower current densities, the growth can be more outward, while at higher current densities, a lateral growth mode may be favored. ingentaconnect.com

The following table outlines the general mechanism for tin electrodeposition from a stannous methanesulfonate electrolyte.

| Stage | Description |

|---|---|

| Nucleation | Three-dimensional instantaneous nucleation on the substrate surface. |

| Growth | Diffusion-controlled growth of the tin nuclei. |

Underpotential and Overpotential Deposition Processes

The electrodeposition of tin on certain substrates, like gold, can occur at potentials more positive than the thermodynamic equilibrium potential for tin deposition. This phenomenon is known as underpotential deposition (UPD). researchgate.netresearchgate.net In methanesulfonate solutions, the UPD of tin on gold leads to the formation of a sub-monolayer of tin, which can be associated with island formation and surface alloying. researchgate.netresearchgate.net

Overpotential deposition (OPD), or bulk deposition, occurs at potentials more negative than the equilibrium potential and is responsible for the growth of the bulk tin coating. researchgate.net The kinetics of tin OPD from methanesulfonate solutions are observed to be slower than from sulfuric acid solutions, which is attributed to the complexation of Sn(II) ions with methanesulfonate anions. universiteitleiden.nlresearchgate.net This slower deposition rate in methanesulfonate can lead to a more homogeneous and denser tin layer. universiteitleiden.nl

Influence of Electrolyte Composition on Stannous Methanesulfonate Electrochemistry

The concentration of stannous ions affects the rate of deposition, with higher concentrations generally leading to higher limiting current densities. researchgate.net The concentration of methanesulfonic acid influences the conductivity of the electrolyte and helps to prevent the hydrolysis of tin salts. sterc.org

Organic additives are often incorporated into the electrolyte to modify the deposition process and improve the deposit's characteristics. researchgate.netingentaconnect.comscientific.net For example, polyethylene (B3416737) glycol has been shown to suppress hydrogen gas evolution, while phenolphthalein (B1677637) can shift the deposition process to be kinetically controlled, resulting in a smooth, matte tin deposit. researchgate.net Additives can also increase the cathodic polarization and charge transfer resistance, which is beneficial for achieving fine-grained and smooth coatings. scientific.net

Impurities in the electrolyte, such as chloride and sulfate (B86663) ions, can also have an impact. While trace amounts of chloride have a minimal effect on the oxidation of Sn(II), sulfate ions can potentially lead to the precipitation of tin compounds under certain conditions. sterc.orgresearchgate.net The presence of antioxidants is critical for minimizing the oxidation of Sn(II) to Sn(IV) and extending the life of the plating bath. sterc.orgresearchgate.netresearchgate.net

The following table summarizes the influence of various electrolyte components on the electrochemistry of stannous methanesulfonate.

| Component | Influence |

|---|---|

| Stannous Tin (Sn(II)) Concentration | Affects the deposition rate and limiting current density. |

| Methanesulfonic Acid (MSA) | Provides conductivity and prevents hydrolysis of tin salts. |

| Organic Additives (e.g., Polyethylene Glycol, Phenolphthalein) | Modify deposit morphology, suppress hydrogen evolution, and can alter the deposition mechanism. |

| Chloride Impurities | Minimal effect on Sn(II) oxidation at trace levels. |

| Sulfate Impurities | Potential for precipitation of tin compounds. |

| Antioxidants (e.g., Hydroquinone) | Inhibit the oxidation of Sn(II) to Sn(IV), increasing electrolyte stability. |

Role of Organic Additives in Modulating Electrodeposition Kinetics

Organic additives are indispensable components in modern stannous methanesulfonate electroplating baths. They are tailored to perform specific functions such as preventing the oxidation of Sn(II), modifying the deposit's characteristics, and ensuring the stability of the electrolyte. These additives can be broadly categorized into antioxidants, complexing agents, surfactants, and grain refiners, each exerting a unique influence on the electrochemical behavior of the system. In the absence of such additives, tin deposition tends to be diffusion-controlled, often resulting in rough deposits and concomitant hydrogen evolution. researchgate.netresearchgate.net

A significant challenge in stannous methanesulfonate electroplating is the propensity for stannous (Sn²⁺) ions to oxidize to stannic (Sn⁴⁺) ions, leading to the formation of sludge and a deterioration of the plating bath's performance. researchgate.netresearchgate.net To mitigate this, antioxidants are commonly incorporated into the electrolyte.

Hydroquinone is a widely used antioxidant in these systems. researchgate.netsterc.org It functions by scavenging oxygen, thereby inhibiting the oxidation of Sn²⁺. researchgate.net The stabilizing effect of various antioxidants has been studied, with the order of effectiveness being: hydroquinone > catechol > ascorbic acid > resorcinol. jlu.edu.cn Hydroquinone has been shown to double the storage time of the plating solution. jlu.edu.cn Beyond its antioxidant properties, hydroquinone can also act as a brightener and a leveler in the tin electroplating process. jlu.edu.cn Phenolic stabilizers like hydroquinone and catechol tend to increase the cathodic polarization of tin deposition, which contributes to grain refinement. jlu.edu.cn In contrast, ascorbic acid has been observed to have a depolarizing effect on the deposition of tin. jlu.edu.cn Gallic acid has also been identified as a multifunctional additive, serving as an antioxidant, grain refiner, and selective coordination ligand in methanesulfonic acid-based tin plating formulations. google.com

The following table summarizes the effects of common antioxidants on stannous methanesulfonate solutions:

| Antioxidant | Primary Function | Effect on Cathodic Polarization | Additional Roles |

| Hydroquinone | Prevents Sn²⁺ oxidation | Increases polarization | Brightener, Leveler |

| Catechol | Prevents Sn²⁺ oxidation | Increases polarization | - |

| Ascorbic Acid | Prevents Sn²⁺ oxidation | Depolarizing effect | - |

This table synthesizes data on the roles of different antioxidants in stannous methanesulfonate electroplating baths.

The degradation of the electroplating bath over time, even with antioxidants, can lead to the formation of SnO₂ nanoparticles, which can negatively impact the properties of the solder bumps produced. rsc.org

Complexing agents and surfactants are crucial for controlling the morphology and quality of the tin deposit. Complexing agents interact with stannous ions to form complex species, which can alter the reduction potential and deposition kinetics. usf.edumdpi.com For instance, tartaric acid can form complex tin ions, which reduces the concentration of free stannous ions and enhances the activation energy of the deposition reaction. usf.edu This leads to a negative shift in the reduction peak potential and a decrease in the peak current density. usf.edu In tin-silver alloy baths, chelating agents like pyrophosphate and triethanolamine (B1662121) are used to stabilize the silver ions. nmfrc.org

Surfactants, or surface-active agents, adsorb onto the cathode surface, influencing the nucleation and growth of tin crystals. This adsorption can inhibit the deposition rate at certain sites, leading to a more uniform and fine-grained deposit. A variety of surfactants are used in stannous methanesulfonate baths, including polyethylene glycol and polypropylene (B1209903) glycol. researchgate.net Polyethylene glycol has been shown to suppress hydrogen gas evolution with little effect on the stannous reduction mechanism, while polypropylene glycol can enhance stannous reduction and produce a smoother coating. researchgate.net Perfluorinated cationic surfactants have also been investigated for their influence on tin electrodeposition. usf.edu The combined use of an antioxidant and a fluorosurfactant has been noted as a simple yet effective electrolyte formulation. researchgate.net

The table below outlines the effects of selected complexing agents and surfactants:

| Additive Type | Example | Effect on Electrodeposition |

| Complexing Agent | Tartaric Acid | Forms complex tin ions, increases activation energy, shifts reduction potential negatively. usf.edu |

| Complexing Agent | Potassium Pyrophosphate | Stabilizes silver ions in tin-silver alloy baths. nmfrc.org |

| Surfactant | Polyethylene Glycol | Suppresses hydrogen evolution. researchgate.net |

| Surfactant | Polypropylene Glycol | Enhances stannous reduction, produces smoother deposits. researchgate.net |

This table provides a summary of the roles of specific complexing agents and surfactants in tin electrodeposition from methanesulfonate baths.

Grain refining additives are specifically employed to produce fine-grained, smooth, and often bright tin deposits. These additives typically function by inhibiting crystal growth and promoting the formation of new nuclei. Benzaldehyde has been identified as an effective grain refiner due to its hydrophobic nature, which leads to a greater overpotential. researchgate.netresearchgate.net Other additives that contribute to grain refinement include alkoxylated β-naphthol and phenolphthalein. researchgate.netmdpi.com When phenolphthalein is added to solutions containing glycol additives, it can shift the tin reduction process to be kinetically controlled, resulting in a smooth, matte deposit. researchgate.net Bone glue, sodium lignosulfonate, and β-naphthol have also been used in combination to achieve smooth deposits and grain refinement. researchgate.net

Influence of Supporting Electrolytes and pH on Stannous Methanesulfonate Electrodeposition

Methanesulfonic acid (MSA) is the primary supporting electrolyte in these plating baths. innochemcorp.com It is favored for its high solubility of metal salts, high conductivity, and being more environmentally benign compared to alternatives like fluoborate systems. researchgate.netgoogle.com MSA is less corrosive and less prone to the oxidation of Sn(II) to Sn(IV) compared to other acid electrolytes. google.comgoogle.com

The pH of the stannous methanesulfonate bath is a critical parameter. Typically, these baths operate at a pH of less than 1. google.com However, for certain applications, a higher operating pH may be necessary. It is possible to formulate stannous methanesulfonate solutions with a pH in the range of 1.50 to 2.20 while maintaining a sufficient tin concentration for electroplating. google.com The pH can influence the stability of the bath and the characteristics of the deposit.

Effects of Temperature on Stannous Methanesulfonate Electrochemical Processes

Temperature plays a significant role in the electrochemical processes of stannous methanesulfonate solutions. An increase in temperature generally accelerates the electrodeposition of tin. mdpi.com The diffusion coefficient of Sn²⁺ increases with temperature, and the apparent activation energy for the ion diffusion of Sn²⁺ has been calculated to be 14.189 kJ/mol. researchgate.netmdpi.com While higher temperatures can permit higher current densities, they can also lead to increased evaporation of the electrolyte, which can alter its composition and stability. mdpi.comp2infohouse.org For instance, in the electrodeposition of Ti/SnO₂-Sb₂Oₓ-TiO₂ electrodes from a methanesulfonate bath, the process was carried out at 30 °C. mdpi.com The optimal temperature for a given application will depend on a balance between achieving a desired deposition rate and maintaining the stability of the electrolyte.

Theoretical and Computational Modeling of Stannous Methanesulfonate Electrochemical Systems

The nucleation and growth mechanisms of tin electrodeposition from methanesulfonate solutions have been investigated using theoretical models. The Scharifker-Hills model is often used to analyze chronoamperometry data and determine the nucleation mechanism. mdpi.com Studies have shown that the electrocrystallization of Sn²⁺ on a glassy carbon electrode tends towards three-dimensional instantaneous nucleation as the applied potential increases. researchgate.netmdpi.com

The electrochemical reduction of Sn²⁺ in a methanesulfonic acid system is generally considered a quasi-reversible process that is controlled by diffusion. researchgate.netmdpi.com Computational modeling can be a valuable tool for understanding the complex interactions between additives, the electrode surface, and the stannous ions in the electrolyte, although detailed molecular-level simulations for this specific system are not extensively reported in the provided context. The application of models like the Randles-Sevcik and Levich equations allows for the estimation of diffusion coefficients for Sn²⁺. researchgate.net

Density Functional Theory (DFT) Applications in Understanding Stannous Methanesulfonate Interactions

Density Functional Theory (DFT) has emerged as a powerful computational tool for providing insights into the electronic structure and reactivity of chemical systems at the atomic level. While specific DFT studies focusing exclusively on stannous methanesulfonate are not extensively documented in publicly available literature, the application of DFT to analogous metal-ligand systems and electrolyte solutions provides a robust framework for understanding its fundamental interactions.

DFT calculations can elucidate the coordination chemistry of the stannous ion (Sn²⁺) with methanesulfonate anions (CH₃SO₃⁻) and solvent molecules (typically water). These calculations can predict the geometry of the solvated stannous ion complex, including bond lengths, bond angles, and coordination numbers. Understanding the structure of this primary solvation shell is crucial as it directly influences the ion's mobility, reactivity, and the mechanism of its reduction at the electrode surface.

Furthermore, DFT can be employed to investigate the energetics of various interaction phenomena. For instance, the binding energy between the stannous ion and the methanesulfonate anion can be calculated to determine the stability of any ion pairs or larger aggregates that may form in the electrolyte. This is particularly relevant in concentrated solutions where such interactions can significantly affect the electrolyte's properties, including its conductivity and the kinetics of the electrodeposition process.

The electronic properties of the stannous methanesulfonate complex, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can also be determined using DFT. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the complex. A smaller gap generally suggests higher reactivity, which can be correlated with the electrochemical behavior of the species. For instance, the LUMO can be associated with the propensity of the stannous ion to accept electrons during the reduction process.

A hypothetical DFT study on stannous methanesulfonate would likely involve the following computational steps:

| Computational Step | Objective | Key Parameters to be Determined |

| Geometry Optimization | To find the most stable three-dimensional arrangement of atoms in the stannous methanesulfonate complex. | Bond lengths (e.g., Sn-O), bond angles, and dihedral angles. |

| Frequency Analysis | To confirm that the optimized geometry corresponds to a true energy minimum and to calculate vibrational frequencies. | Absence of imaginary frequencies, IR and Raman spectra prediction. |

| Electronic Structure Analysis | To understand the distribution of electrons and the nature of chemical bonding. | HOMO-LUMO energy gap, molecular orbital plots, charge distribution (e.g., Mulliken or NBO charges). |

| Solvation Modeling | To simulate the effect of the solvent on the structure and properties of the stannous methanesulfonate complex. | Solvation energy, changes in geometry and electronic structure upon solvation. |

By applying these established DFT methodologies, researchers can gain a detailed, atomistic-level understanding of the interactions governing the behavior of stannous methanesulfonate in solution, which is essential for optimizing its use in applications such as electroplating.

Simulation of Electrodeposition Processes from Stannous Methanesulfonate Electrolytes

The simulation of electrodeposition processes provides a powerful means to understand and predict the formation of metallic coatings from electrolyte solutions. For stannous methanesulfonate electrolytes, computational modeling can offer valuable insights into the complex interplay of factors that govern the quality and morphology of the deposited tin layer. These simulations can range from the atomistic scale, using techniques like molecular dynamics, to the macroscopic scale, employing finite element methods.

Atomistic Simulations (Molecular Dynamics):

Molecular dynamics (MD) simulations can be used to model the behavior of the stannous methanesulfonate electrolyte at the atomic level. In a typical MD simulation, the trajectories of individual ions and solvent molecules are calculated over time based on the forces between them, which are described by a force field. This approach can provide a dynamic picture of the electrolyte's structure, including the solvation of stannous ions and the transport of ions towards the electrode surface.

Key insights that can be gained from MD simulations of stannous methanesulfonate electrolytes include:

Ion Transport: Calculation of diffusion coefficients for stannous ions, methanesulfonate anions, and other species in the electrolyte. This information is critical for understanding mass transport limitations during electrodeposition.

Electric Double Layer Structure: Characterization of the arrangement of ions and solvent molecules at the electrode-electrolyte interface under an applied potential. The structure of the double layer plays a crucial role in the electron transfer process.

Initial Stages of Nucleation and Growth: Simulation of the adsorption of stannous ions onto the electrode surface and their subsequent reduction to form initial tin clusters. This can help in understanding the mechanisms of nucleation.

Continuum-Scale Simulations (Finite Element Method):

On a larger scale, the finite element method (FEM) can be used to model the electrodeposition process by solving the governing partial differential equations for mass transport and electrochemical kinetics. These models can predict the current density distribution and the evolution of the deposit thickness and shape over time.

A typical continuum model for electrodeposition from a stannous methanesulfonate electrolyte would incorporate the following physics:

| Physical Phenomenon | Governing Equation(s) | Key Parameters |

| Mass Transport | Nernst-Planck Equation | Diffusion coefficients, concentration of Sn²⁺, migration effects. |

| Electrochemical Kinetics | Butler-Volmer Equation | Exchange current density, transfer coefficients, overpotential. |

| Current Distribution | Laplace's or Poisson's Equation | Electrolyte conductivity, cell geometry. |

By solving these equations numerically, it is possible to simulate the growth of the tin deposit under various operating conditions. For example, simulations can predict how changes in the electrolyte composition, applied current or potential, and cell geometry will affect the uniformity and morphology of the resulting coating. This predictive capability is invaluable for the design and optimization of industrial electroplating processes. Recent studies on tin deposition from methanesulfonic acid have utilized chronoamperometry to understand the nucleation mechanism, indicating a tendency towards three-dimensional instantaneous nucleation as the applied potential increases. mdpi.com

Research on Material Fabrication and Microstructural Engineering Utilizing Stannous Methanesulfonate

Electrodeposition of Pure Tin Films from Methanesulfonate (B1217627) Baths

The electrodeposition of pure tin films from methanesulfonate baths is a widely adopted process in the electronics industry for producing high-quality, solderable coatings. researchgate.net The methanesulfonic acid (MSA) based electrolytes are favored over traditional sulfuric acid and fluoborate baths due to their lower cost compared to fluoborates and their superior performance and environmental profile compared to sulfates. researchgate.netmdpi.com

The microstructure and morphology of pure tin films deposited from methanesulfonate baths are significantly influenced by the presence of organic additives. In the absence of additives, tin deposition tends to be diffusion-controlled, often resulting in rough deposits and hydrogen gas evolution. researchgate.net To achieve specific film characteristics such as fine-grained and smooth matte or bright finishes, various organic compounds are introduced into the electrolyte. These additives function as grain refiners, brighteners, and surfactants to control the deposition kinetics and improve the final structure of the coating. researchgate.netscientific.net

The addition of a composite additive can significantly increase cathodic polarization and charge transfer resistance, which is beneficial for achieving a fine-grained and smooth matte tin coating. scientific.net For instance, the use of specific grain refiners can yield a uniform matte finish. researchgate.net Without brightening agents, the resulting tin deposit may exhibit a dual-grain structure. researchgate.net The manipulation of these additives allows for precise control over the grain size and surface morphology of the electrodeposited tin film.

| Additive Type | Effect on Deposition | Resulting Microstructure |

| Composite Organic Additives | Increases cathodic polarization and charge transfer resistance | Fine-grained, smooth matte tin coating scientific.net |

| Grain Refiners | Modifies grain growth | Uniform matte finish researchgate.net |

| Brighteners | Influences crystal orientation and size | Bright, finer-grained surface nmfrc.org |

| Polyethylene (B3416737) Glycol | Suppresses hydrogen evolution | Little effect on stannous reduction mechanism researchgate.net |

| Polypropylene (B1209903) Glycol | Enhances stannous reduction | Slightly smoother tin coating researchgate.net |

| Phenolphthalein (B1677637) (with glycols) | Kinetically-controlled tin reduction | Smooth matte tin deposit researchgate.net |

The surface properties of tin films can be engineered by carefully controlling the deposition parameters, including current density, temperature, and bath composition. The current density, in particular, plays a crucial role in determining the rate of deposition and the resulting surface morphology. researchgate.netmdpi.com Operating at room temperature, a methanesulfonate bath can function up to a current density of approximately 7 A/dm². researchgate.net To achieve higher deposition rates without issues like burning or dendrite formation, the bath temperature may need to be increased to around 50°C. researchgate.net

The concentration of stannous tin in the bath also affects the deposition rate. A higher tin concentration (e.g., 50 g/L) allows for a faster deposition rate at a given current density compared to a lower concentration (e.g., 20 g/L). researchgate.net The relationship between current density and deposition rate for different bath concentrations is a key factor in process optimization. Furthermore, the selection of organic additives can be tailored to achieve desired surface finishes, from bright to matte, by influencing the nucleation and growth of the tin crystals. researchgate.netscientific.net

| Parameter | Range | Effect on Surface Properties |

| Current Density | 0.5 - 7 A/dm² | Affects deposition rate and can lead to burning or dendrites at higher values without temperature adjustment researchgate.net |

| Temperature | Room Temp. - 50°C | Higher temperatures can prevent defects at high current densities researchgate.net |

| Stannous Tin Concentration | 20 g/L - 50 g/L | Higher concentration allows for a higher deposition rate researchgate.net |

| Additives | Various | Determines surface finish (bright vs. matte) and grain structure researchgate.netscientific.net |

Electrodeposition of Tin-Based Alloy Films from Stannous Methanesulfonate Systems

Stannous methanesulfonate systems are also extensively used for the electrodeposition of tin-based alloy films, which are critical as lead-free solder alternatives in the electronics industry. nmfrc.org These alloys, such as tin-silver (Sn-Ag), tin-copper (Sn-Cu), and tin-bismuth (Sn-Bi), offer improved mechanical and thermal properties compared to pure tin.

The co-deposition of tin with more noble metals like silver and copper from a methanesulfonate bath presents a challenge due to the significant difference in their standard electrode potentials. To achieve a controlled and uniform alloy composition, complexing agents and additives are essential.

For Sn-Ag alloys , chelating agents like pyrophosphate and iodide are used to control the deposition potentials of tin and silver. nmfrc.org The addition of triethanolamine (B1662121) has been found to be effective in preventing the preferential deposition of silver. nmfrc.org The silver content in the deposit is highly dependent on the current density; at low current densities, the silver content is high, and it decreases as the current density increases. nmfrc.org

For Sn-Cu alloys , additives are also crucial for controlling the alloy composition. The addition of surfactants like polyoxyethylene laurylether (POELE) can lead to smooth and homogeneous alloy deposits by adsorbing on the deposited tin surface and suppressing subsequent deposition. researchgate.net

The electrodeposition of Sn-Bi alloys is also of interest for creating lead-free solder joints. The addition of bismuth can alter the microstructure and inhibit the growth of intermetallic compounds by increasing the activation energy for their formation. mdpi.com

| Alloy System | Key Additives/Chelating Agents | Effect of Current Density on Composition |

| Sn-Ag | Pyrophosphate, Iodide, Triethanolamine nmfrc.org | Silver content decreases with increasing current density nmfrc.org |

| Sn-Cu | Polyoxyethylene laurylether (POELE) researchgate.net | Influences surface morphology and homogeneity researchgate.net |

| Sn-Bi | Not specified in provided context | Bismuth addition can refine microstructure mdpi.com |

Intermetallic compounds (IMCs) are formed at the interface between the tin-based alloy and the substrate (commonly copper) during the deposition process and subsequent thermal treatments. tch.escopper.org The formation of a thin, continuous IMC layer, such as Cu₆Sn₅ and Cu₃Sn, is essential for good solder joint reliability. mdpi.com However, excessive IMC growth can lead to brittleness and potential joint failure. tch.es

The composition of the plating bath and the deposition parameters can influence the formation and growth of these IMCs. In Sn-Ag-Cu systems, the presence of all three metals can lead to the formation of complex IMCs. researchgate.net The growth of IMCs is a diffusion-controlled process, and its rate increases with temperature and time. nist.gov The addition of certain elements to the solder alloy can influence IMC formation. For instance, adding bismuth to Sn-Ag-Cu alloys can increase the activation energy for IMC formation, thereby inhibiting their growth. mdpi.com In contrast, the addition of zinc can promote the formation of different IMCs, such as γ-(Cu,Ag)₅Zn₈. mdpi.com The control of IMC layer thickness and morphology is a critical aspect of ensuring the long-term reliability of solder joints. mdpi.com

| Intermetallic Compound | Location/Formation Condition | Significance |

| Cu₆Sn₅ | Forms at the interface between tin-based solder and copper substrate mdpi.com | Essential for good bonding, but can be brittle in excess tch.esmdpi.com |

| Cu₃Sn | Forms between the Cu₆Sn₅ layer and the copper substrate, especially at higher temperatures mdpi.com | Contributes to the overall IMC layer thickness and properties mdpi.com |

| Ag₃Sn | Forms within the bulk of Sn-Ag solder alloys researchgate.net | Can affect the mechanical properties of the solder joint. mdpi.com |

| (Cu, Ni)₆Sn₅ | Forms when nickel is present, with nickel atoms substituting copper atoms mdpi.com | Modifies the properties of the IMC layer mdpi.com |

| γ-(Cu,Ag)₅Zn₈ | Forms with the addition of zinc to Sn-Ag-Cu alloys mdpi.com | Acts as an acceptor for silver, influencing the microstructure mdpi.com |

Advanced Microstructural Characterization of Stannous Methanesulfonate Derived Materials

A thorough understanding of the relationship between processing parameters and the final properties of materials derived from stannous methanesulfonate requires advanced microstructural characterization techniques. These methods provide detailed information about the crystal structure, morphology, and chemical composition of the electrodeposited films and any resulting intermetallic compounds. ecampus.comresearchgate.net

Commonly employed techniques include:

Scanning Electron Microscopy (SEM): Used to observe the surface morphology, grain size, and topography of the deposited films. researchgate.netresearchgate.net

X-ray Diffraction (XRD): Provides information on the crystal structure, phase identification, and preferred crystal orientation of the deposited materials and intermetallic compounds. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDAX): Often coupled with SEM, this technique is used for elemental analysis to determine the composition of the alloy films and identify the elements present in different phases and intermetallic compounds. nmfrc.orgnist.gov

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the microstructure, including the detailed structure of grain boundaries and intermetallic layers. researchgate.net

These advanced characterization techniques are crucial for optimizing the electrodeposition process from stannous methanesulfonate baths to achieve the desired material properties for specific applications. nih.govmdpi.com

| Characterization Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, topography researchgate.netresearchgate.net |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, preferred orientation researchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) | Elemental composition of alloys and phases nmfrc.orgnist.gov |

| Transmission Electron Microscopy (TEM) | High-resolution microstructure, grain boundaries, IMC layer details researchgate.net |

Electron Microscopy Studies of Film Morphology and Cross-Section

Electron microscopy, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides critical insights into the surface topography, grain structure, and internal morphology of films deposited using stannous methanesulfonate.

The morphology of pure tin deposits from MSA baths is highly dependent on the electrolyte composition and deposition conditions. In the absence of additives, the facile kinetics of tin reduction can lead to the formation of coarse grains and dendritic, uneven surfaces. researchgate.netmdpi.com The use of specific grain refiners and brighteners is essential to achieve smooth, compact, and fine-grained coatings. researchgate.netsterc.org For instance, the addition of an amine-aldehyde brightener has been shown to make the plated surface much finer-grained and inhibit the formation of undesirable flower-like deposits. sterc.org SEM analysis is routinely used to visualize these differences, comparing the rough, dendritic structures from basic baths with the smooth, uniform surfaces obtained from baths containing proprietary additives. researchgate.netmdpi.com

In the context of tin-alloy solders, such as Sn-Ag, electron microscopy reveals how electrolyte degradation can impact film quality. Studies have shown that degraded MSA solutions can lead to the formation and incorporation of tin(IV) oxide (SnO₂) nanoparticles on the surface and within the subsurface layer of the electrodeposited solder bumps. rsc.org Cross-sectional TEM analysis has confirmed the presence of these embedded nanoparticles, which can lead to mechanical failures during subsequent thermal reflow processes. rsc.org

Cross-sectional analysis, often prepared using techniques like Focused Ion Beam (FIB), allows for the examination of the film's thickness, adhesion to the substrate, and internal structure. mdpi.com For example, the thickness of an electrodeposited SnO₂-Sb₂Oₓ coating was determined to be approximately 26 μm. mdpi.com This type of analysis is crucial for ensuring the integrity and performance of multilayered electronic components and coatings.

Table 1: Effect of Additives on Tin Film Morphology from Methanesulfonate Baths

| Bath Condition | Observed Morphology (via SEM) | Reference |

|---|---|---|

| No additives | Obvious dendrites, uneven surface, coarse grains | mdpi.com |

| With grain refiners | Uniform matte finish, fine grain structure | researchgate.net |

| With amine-aldehyde brightener | Much finer grained, inhibition of flower-like deposits | sterc.org |

X-ray Diffraction Analysis of Crystallographic Phases and Orientation

X-ray Diffraction (XRD) is an indispensable tool for determining the crystal structure of materials, identifying the crystallographic phases present, and analyzing the preferred orientation of the crystal grains within a film. bu.edunih.gov This information is vital for predicting the mechanical and electrical properties of coatings deposited from stannous methanesulfonate.

For pure tin coatings deposited from MSA electrolytes, XRD patterns confirm the presence of metallic tin. mdpi.com The analysis also reveals the preferred crystal orientation, which can be strongly influenced by organic additives in the bath. researchgate.net In some cases, the growth of tin crystals can show a high preferential orientation, while the application of an ultrasonic field during deposition can lead to a lack of preferential orientation and a refinement of the grain structure. researchgate.net

In the fabrication of tin alloys, XRD is used to identify the phases formed during co-deposition. For Sn-Ag alloys electrodeposited from methanesulfonate baths, the resulting structure consists of a β-Sn phase and an ε(Ag₃Sn) intermetallic phase. researchgate.net Similarly, in the creation of Ti/SnO₂-Sb₂Oₓ-TiO₂ electrodes, XRD is used to identify the phase constituents of the complex oxide coating after electrodeposition and subsequent heat treatment. mdpi.com The properties of thin films are often influenced by the crystal's preferred orientation. mdpi.com The control of this orientation is a key aspect of microstructural engineering. For instance, in TiN films, adjusting deposition parameters can change the preferred orientation from the (111) to the (200) plane, significantly impacting surface conductivity. mdpi.com While this example is for TiN, the principle of controlling properties via texture is broadly applicable to electrodeposited films from methanesulfonate baths.

Table 2: Crystallographic Phases Identified in Alloys from Methanesulfonate Baths

| Alloy System | Identified Phases (via XRD) | Reference |

|---|---|---|

| Sn-Ag | β-Sn, ε(Ag₃Sn) | researchgate.net |

| Pure Sn | Metallic Tin (β-Sn) | mdpi.com |

Elemental Mapping and Compositional Analysis of Deposited Alloys

To ensure the functionality of electrodeposited alloys, it is crucial to control and verify their elemental composition and the uniformity of element distribution. Energy Dispersive Spectroscopy (EDS or EDX), often coupled with SEM, is a primary technique for this purpose.

EDS analysis provides spectra that identify the elements present in the deposited film and can quantify their relative abundance. For example, in the development of Ti/SnO₂-Sb₂Oₓ-TiO₂ electrodes, EDS was used to confirm the successful incorporation of titanium dioxide (TiO₂) into the coating, as evidenced by the presence of Ti peaks in the spectra. mdpi.com This technique is also used to confirm the composition of Sn-Ag and Sn-Bi alloys, ensuring they meet the specifications for lead-free solders. researchgate.net

Beyond simple composition, EDS can be used to create elemental maps of the film's surface and cross-section. This mapping reveals the spatial distribution of the constituent elements. A uniform distribution is often desired for consistent material properties. For instance, the addition of the additive polyoxyethylenelaurylether (POELE) to a Sn-Bi plating bath resulted in a smooth surface with a uniform component distribution, a critical finding for the alloy plating industry. researchgate.net Conversely, compositional analysis can reveal inconsistencies; in the study of degraded Sn-Ag solder baths, EDS and TEM were used together to identify the nanoparticles formed on the bump surfaces as tin(IV) oxide (SnO₂). rsc.org This compositional confirmation was key to understanding the mechanism of solder collapse failure. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Stannous methanesulfonate | C₂H₆O₆S₂Sn |

| Methane sulfonic acid | CH₄O₃S |

| Tin | Sn |

| Tin(IV) oxide / Stannic oxide | SnO₂ |

| Silver | Ag |

| Antimony trichloride | SbCl₃ |

| Gelatin | N/A |

| Hydroquinone (B1673460) | C₆H₆O₂ |

| Titanium dioxide | TiO₂ |

| Antimony oxide | Sb₂O₃ |

| Tin tetrachloride | SnCl₄ |

| Isopropyl alcohol | C₃H₈O |

| L-cysteine | C₃H₇NO₂S |

| 2, 2′-dithiodianiline | C₁₂H₁₂N₂S₂ |

| Polyoxyethylene-α-naphthol | N/A |

| Triethanolamine | C₆H₁₅NO₃ |

| Potassium pyrophosphate | K₄P₂O₇ |

| Polyoxyethylenelaurylether | N/A |

Analytical and Spectroscopic Methodologies for Stannous Methanesulfonate Systems

Electrochemical Analytical Techniques for Stannous Methanesulfonate (B1217627) Solutions

Electrochemical methods are paramount in studying the deposition of tin from stannous methanesulfonate baths. They offer a direct means to investigate the reduction and oxidation processes, nucleation and growth mechanisms, and the properties of the electrode-electrolyte interface.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of stannous methanesulfonate solutions. By scanning the potential of a working electrode and measuring the resulting current, CV provides qualitative and quantitative information about the electrochemical reactions.

In studies of tin deposition from methanesulfonic acid (MSA) systems, cyclic voltammograms typically exhibit a single cathodic current peak corresponding to the electroreduction of Sn²⁺ ions. mdpi.com The electrochemical reduction of Sn²⁺ in MSA has been characterized as a quasi-reversible process where diffusion is the controlling step. mdpi.com The diffusion coefficient of Sn²⁺ ions tends to increase with temperature, and an apparent activation energy for ion diffusion has been calculated to be 14.189 kJ/mol. mdpi.com

The versatility of CV allows for the investigation of various parameters influencing the electrodeposition process. For instance, it can be used to assess the effect of additives, such as bone glue, sodium lignosulfonate, and β-naphthol, which are often employed to refine the grain structure and improve the morphology of the tin deposit. researchgate.net

Table 1: Key Findings from Cyclic Voltammetry of Stannous Methanesulfonate Solutions

| Parameter | Observation | Reference |

|---|---|---|

| Redox Behavior | A single cathodic peak is observed for the electroreduction of Sn²⁺ ions. | mdpi.com |

| Reaction Kinetics | The electrochemical reduction of Sn²⁺ is a quasi-reversible process. | mdpi.com |

| Controlling Step | The reaction is controlled by the diffusion of Sn²⁺ ions. | mdpi.com |

| Activation Energy | The apparent activation energy for Sn²⁺ ion diffusion is 14.189 kJ/mol. | mdpi.com |

Chronoamperometry and chronopotentiometry are powerful techniques for investigating the initial stages of tin electrodeposition, specifically the nucleation and growth of tin crystals on the electrode surface. Chronoamperometry involves stepping the potential and monitoring the current as a function of time, while chronopotentiometry applies a constant current and measures the potential change over time.

Chronoamperometry studies on stannous methanesulfonate solutions have revealed that the electrocrystallization of tin on a glassy carbon electrode tends to follow a three-dimensional instantaneous nucleation model, particularly with an increase in the applied potential. mdpi.comresearchgate.net This indicates that at higher potentials, the formation of new nuclei occurs rapidly and simultaneously on the active sites of the substrate. mdpi.comresearchgate.net

These techniques are crucial for understanding how various plating parameters and additives influence the morphology and quality of the resulting tin deposit. The insights gained from these studies are essential for optimizing electroplating processes to achieve desired deposit characteristics, such as uniform and dense coatings. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the interface between the electrode and the stannous methanesulfonate electrolyte. By applying a small sinusoidal potential perturbation and measuring the corresponding current response over a range of frequencies, EIS can provide detailed information about the interfacial capacitance, charge transfer resistance, and other properties of the electrochemical double layer. mtak.huresearchgate.netnih.gov

In the context of stannous methanesulfonate systems, EIS can be employed to characterize the electrical double layer that forms at the electrode surface. mtak.hu The data obtained from EIS can be modeled using equivalent circuits to quantify the different electrochemical processes occurring at the interface. researchgate.net This includes the resistance of the electrolyte, the charge transfer resistance related to the tin deposition reaction, and the capacitance of the double layer. The frequency dependence of the interfacial capacitance is a key parameter that can be investigated using EIS. mtak.hu

Spectroscopic Elucidation of Stannous Methanesulfonate and Related Species

Spectroscopic techniques provide valuable information about the molecular structure, bonding, and oxidation state of stannous methanesulfonate and other species present in the electrolyte.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to probe the molecular vibrations of the methanesulfonate anion and its interaction with the stannous ion. These techniques can provide insights into the coordination and structure of the tin-methanesulfonate complex in solution and in solid salts.

Studies on various metal methanesulfonates have shown that the vibrational modes of the methyl group (C-H stretches and deformations) are largely independent of the coordination environment. researchgate.netnih.gov However, the modes associated with the sulfonate (SO₃) group are more sensitive to the nature of the metal-anion interaction. researchgate.netnih.gov

A key finding from IR spectroscopy is the ability to distinguish between ionic and coordinated methanesulfonate ions. researchgate.netnih.gov This is manifested by a splitting of the asymmetric S-O stretching modes of the SO₃ moiety when the ion is coordinated to a metal center. researchgate.netnih.gov This splitting indicates a bonding interaction, whereas the absence of splitting is consistent with a purely ionic interaction. nih.gov While the Raman spectra of the SO₃ modes show less variation, they can still provide complementary information. researchgate.netnih.gov

Table 2: General Vibrational Modes of Metal Methanesulfonates

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance | Reference |

|---|---|---|---|---|

| Asymmetric S-O Stretch | 1000 - 1300 | Infrared | Splitting indicates coordinated methanesulfonate | researchgate.netnih.govnih.gov |

| Symmetric S-O Stretch | ~1000 | Infrared, Raman | nih.gov | |

| C-S Stretch | ~800 | Infrared, Raman | nih.gov | |

| O-S-O Bends | 500 - 600 | Infrared, Raman | nih.gov | |

| Sulfonate Rock | ~350 | Infrared, Raman | nih.gov |

UV-Visible spectroscopy is a useful tool for monitoring the stability of stannous methanesulfonate solutions, specifically the oxidation of divalent tin (Sn²⁺) to tetravalent tin (Sn⁴⁺). The oxidation of stannous ions is a concern in electroplating baths as it can lead to the formation of sludge and affect the quality of the deposit. p2infohouse.org

In practice, commercial tin methanesulfonate formulations often contain antioxidants, such as hydroquinone (B1673460), to inhibit this oxidation. sterc.org UV-Visible spectra of such solutions may show a maximum absorbance at around 288 nm, which is attributable to the hydroquinone antioxidant. sterc.org The intensity of this peak can be monitored over time to assess the stability of the solution. A decrease in the intensity of the hydroquinone peak may indicate that it is being consumed to prevent the oxidation of stannous tin. sterc.org

Importantly, stannous methanesulfonate solutions are typically colorless, which is characteristic of divalent tin. sterc.org The absence of other strong absorption bands in the visible region of the spectrum can infer that no significant amount of soluble Sn(IV) species has formed. sterc.org

Chemical Quantification and Speciation Analysis of Stannous Methanesulfonate Solutions

The chemical composition of stannous methanesulfonate plating baths is a critical factor in determining the quality and properties of the final tin coating. Therefore, accurate and reliable analytical methodologies are essential for monitoring and controlling the concentrations of the key components in these solutions. This section details the established titrimetric and chromatographic techniques used for the quantification of stannous ions and the analysis of organic additives, respectively.

Titrimetric Methods for Stannous Ion Content (e.g., Iodine-Starch Method)

Titrimetry remains a robust and widely used method for the determination of stannous ion (Sn2+) concentration in stannous methanesulfonate solutions. The most common approach is an iodometric redox titration, which is based on the oxidation of Sn2+ to stannic ion (Sn4+) by iodine (I2).

The fundamental reaction for this titration is:

Sn2+ + I2 → Sn4+ + 2I- nmfrc.org

To ensure the accuracy of the analysis, several procedural steps are crucial. Stannous ions are susceptible to oxidation by atmospheric oxygen, which can lead to erroneously low measurements. nmfrc.org To mitigate this, the analysis is typically performed under an inert atmosphere. This can be achieved by adding sodium bicarbonate to the acidic solution, which generates carbon dioxide gas and displaces the oxygen. nmfrc.orgthinktink.com Alternatively, the procedure can be carried out under a nitrogen or carbon dioxide blanket. nmfrc.orgmt.com

The endpoint of the titration is detected using a starch indicator. Starch forms a deep blue-black complex with excess iodine. ub.edu Therefore, the titration is carried out until the first persistent blue color appears, signifying that all the stannous ions have been consumed. thinktink.comzenodo.org The procedure generally involves dissolving the stannous methanesulfonate sample in hydrochloric acid before titration. thinktink.comzenodo.org

The concentration of stannous ions can be calculated based on the volume and concentration of the iodine titrant used. An alternative to direct titration with iodine is the use of a potassium iodide/potassium iodate (B108269) (KI/KIO3) solution as the titrant in an acidic medium, which generates iodine in situ. mt.comdocumentsdelivered.com

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | A precise volume of the stannous methanesulfonate solution is pipetted into a flask. | To obtain an accurate sample size for analysis. | thinktink.com |

| 2 | The sample is diluted with deionized water and acidified, typically with hydrochloric acid. | To prepare the sample in a suitable matrix for titration. | thinktink.comzenodo.org |

| 3 | Sodium bicarbonate is added to the flask. | To generate a carbon dioxide atmosphere and prevent air oxidation of Sn2+. | nmfrc.orgthinktink.com |

| 4 | A few drops of starch indicator solution are added. | The indicator will signal the endpoint of the titration. | thinktink.comub.edu |

| 5 | The solution is titrated with a standardized iodine or iodate-iodide solution. | The titrant reacts with the stannous ions. | nmfrc.orgthinktink.com |

| 6 | The titration is complete when a persistent blue-black color appears. | This indicates that all Sn2+ has been oxidized and excess iodine is present. | thinktink.com |

Chromatographic Techniques for Organic Additive Analysis

Stannous methanesulfonate electroplating baths often contain proprietary organic additives that act as brighteners, levelers, and suppressors to control the deposition process and the final properties of the tin coating. google.compavco.com The concentration and composition of these additives must be carefully monitored, as their degradation can adversely affect plating performance. pavco.com High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of these organic components. nmfrc.orgpavco.comthermofisher.com

HPLC offers significant advantages over traditional methods like Cyclic Voltammetric Stripping (CVS) by providing the ability to separate, identify, and quantify individual organic compounds within the complex plating bath matrix. pavco.comsterc.org This level of detail is crucial for understanding the behavior of the additives and their breakdown products over time. pavco.com

The general procedure for HPLC analysis involves injecting a sample of the plating bath into the chromatograph. The components of the sample are then separated as they pass through a column containing a stationary phase, propelled by a liquid mobile phase. thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. thermofisher.com Various detectors, such as UV-Vis or mass spectrometry detectors, can be used to identify and quantify the separated components as they elute from the column. documentsdelivered.comsterc.org

Ion Chromatography (IC) is another valuable technique, particularly for the analysis of ionic species, including organic acids, in plating solutions. clarksonlab.com

| Technique | Analytes | Key Advantages | Reference |

|---|---|---|---|